molecular formula C6H10FNO B2679585 7-Fluoro-5-oxa-2-azaspiro[3.4]octane CAS No. 1214875-48-5

7-Fluoro-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B2679585
CAS No.: 1214875-48-5
M. Wt: 131.15
InChI Key: KGPIPXGDPCYQKA-UHFFFAOYSA-N
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Description

7-Fluoro-5-oxa-2-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure containing a fluorine atom, an oxygen atom, and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane can be achieved through multiple routes. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, cyclization, and purification under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

7-Fluoro-5-oxa-2-azaspiro[3.4]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its reactivity and binding affinity, allowing it to modulate biological processes effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
  • 5-Oxa-2-azaspiro[3.4]octane oxalate

Comparison: Compared to its analogs, 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is unique due to the presence of a single fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where its analogs may not be as effective .

Properties

IUPAC Name

7-fluoro-5-oxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO/c7-5-1-6(9-2-5)3-8-4-6/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPIPXGDPCYQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12CNC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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